3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride

Description

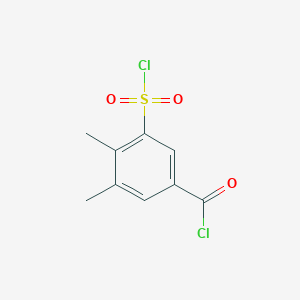

3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride is a highly reactive organochlorine compound characterized by a benzoyl chloride backbone substituted with a chlorosulfonyl (-SO₂Cl) group at the 3-position and methyl (-CH₃) groups at the 4- and 5-positions. This dual functionality—acyl chloride and sulfonyl chloride—renders it a versatile intermediate in organic synthesis, particularly for introducing sulfonyl and acyl groups into target molecules. Its applications span agrochemicals, pharmaceuticals, and specialty polymers, where precise functionalization is critical.

Properties

IUPAC Name |

3-chlorosulfonyl-4,5-dimethylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3S/c1-5-3-7(9(10)12)4-8(6(5)2)15(11,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIPMLBJYCPCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride typically involves the chlorosulfonation of 4,5-dimethylbenzoic acid or its derivatives. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Chlorosulfonation: 4,5-dimethylbenzoic acid is treated with chlorosulfonic acid, resulting in the formation of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid.

Conversion to Benzoyl Chloride: The resulting 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is then converted to 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride using thionyl chloride or phosphorus trichloride.

Industrial Production Methods: In an industrial setting, the production of 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride may involve continuous flow processes to ensure efficient and scalable production. The use of microchannel reactors can enhance reaction rates and improve product yields by providing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl derivatives.

Hydrolysis: The compound can hydrolyze in the presence of water, forming 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid.

Reduction: Reduction of the chlorosulfonyl group can yield the corresponding sulfonic acid or sulfonamide.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Reducing Agents: Tin(II) chloride and other reducing agents can be used for the reduction of the chlorosulfonyl group.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonyl Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: It is also employed in the synthesis of sulfonamides and other sulfonyl-containing compounds .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and properties of the biomolecules.

Industry: In the industrial sector, 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride involves the electrophilic nature of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl (-CF₃) substituents (e.g., in 3-Chloro-5-(trifluoromethyl)benzoyl chloride) enhance electron-withdrawing effects, increasing acyl chloride reactivity but also raising stability concerns under humid conditions .

- The dual sulfonyl and acyl chloride groups in 3-Chloro-5-(trifluoromethyl)phenylsulfonyl chloride make it exceptionally reactive, necessitating specialized storage (e.g., inert atmospheres) .

Reactivity and Stability

- Hydrolysis Sensitivity :

- The target compound’s dimethyl groups may marginally stabilize the acyl chloride against hydrolysis compared to 3-(Chlorosulfonyl)benzoyl chloride, though both remain moisture-sensitive .

- 3-Chloro-5-(trifluoromethyl)benzoyl chloride exhibits rapid hydrolysis due to the electron-deficient trifluoromethyl group, releasing HCl and requiring anhydrous handling .

- Thermal Stability :

- 3-(Chlorosulfonyl)benzoyl chloride has a defined melting point (18–20°C), suggesting moderate thermal stability, whereas trifluoromethyl analogs lack reported data, implying instability at elevated temperatures .

Biological Activity

3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride is an organic compound notable for its unique functional groups, including a chlorosulfonyl group and a benzoyl chloride moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential to modify biomolecules and influence biological activity.

The compound is characterized by its electrophilic nature, primarily due to the chlorosulfonyl group. This reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and sulfonates.

- Hydrolysis : In the presence of water, it can hydrolyze to form 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid.

- Reduction : The chlorosulfonyl group can be reduced to yield sulfonic acids or sulfonamides.

Biological Activity

Research indicates that 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride has significant biological implications:

The mechanism of action primarily involves the electrophilic attack on nucleophiles present in biomolecules. This reaction leads to the formation of covalent bonds with various substrates, impacting their function. The specific molecular targets and pathways depend on the nucleophiles involved and the reaction conditions used.

Case Studies

- Synthesis and Characterization : A study focused on synthesizing 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride from 4,5-dimethylbenzoic acid using chlorosulfonic acid as a reagent. The resulting compound was characterized via spectroscopic methods which confirmed its structure.

- Biological Testing : Preliminary tests indicated that modifications to biomolecules using this compound resulted in altered enzymatic activities, suggesting potential applications in enzyme inhibition or activation studies .

Comparative Analysis

To understand the uniqueness of 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride, it is useful to compare it with similar compounds:

| Compound | Functional Groups | Notable Activities |

|---|---|---|

| 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride | Chlorosulfonyl, Benzoyl | Modification of biomolecules |

| Chlorosulfonyl isocyanate | Chlorosulfonyl | Used in β-lactam synthesis |

| Sulfonimidates | Sulfonamide | Intermediates in organosulfur chemistry |

Q & A

Q. What are the key physical properties of 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride, and how do they inform experimental handling?

Answer: The compound exhibits a melting point range of 18–20°C , indicating its stability as a low-melting solid. Its molecular structure includes reactive chlorosulfonyl and benzoyl chloride groups, which necessitate anhydrous handling to avoid hydrolysis. Safety protocols from analogous chlorinated compounds (e.g., 4-Bromobenzoyl chloride) recommend using corrosion-resistant equipment, inert atmospheres (N₂/Ar), and PPE to mitigate risks . Storage should be in airtight containers at 2–8°C to prevent degradation.

Q. How can spectroscopic techniques validate the structural integrity of 3-(Chlorosulfonyl)-4,5-dimethylbenzoyl chloride?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., methyl groups at C4/C5) and absence of hydrolyzed byproducts.

- IR Spectroscopy : Peaks near 1770 cm⁻¹ (C=O stretch) and 1370 cm⁻¹ (S=O stretch) verify functional groups.

- Mass Spectrometry : Molecular ion peaks should align with the theoretical molecular weight (e.g., ~263.5 g/mol, inferred from analogous sulfonyl chlorides ).

Chromatographic methods like HPLC (C18 column, acetonitrile/water mobile phase) can assess purity (>98%) .

Advanced Research Questions

Q. What synthetic strategies minimize hydrolysis during nucleophilic acyl substitution reactions with this compound?

Answer:

- Moisture Control : Use rigorously dried solvents (e.g., THF over molecular sieves) and Schlenk-line techniques .

- Temperature Modulation : Conduct reactions at 0–5°C to slow hydrolysis while maintaining reactivity.

- Reagent Selection : Employ non-aqueous nucleophiles (e.g., anhydrous amines) to favor sulfonamide formation over competing hydrolysis .

Contradictory yield data under humid conditions can be resolved by kinetic studies comparing reaction rates in controlled vs. ambient environments.

Q. How do substituent effects (chlorosulfonyl, methyl) influence electrophilicity in cross-coupling reactions?

Answer: The chlorosulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the benzoyl chloride moiety. Methyl groups at C4/C5 provide steric hindrance but weakly donate electrons, creating regioselective reactivity. Computational models (e.g., DFT) can map electrostatic potential surfaces to predict attack sites by nucleophiles like amines or alcohols. Comparative studies with non-methylated analogs (e.g., 3-(Chlorosulfonyl)benzoyl chloride ) may reveal methyl-driven steric effects.

Q. What analytical methods resolve stability contradictions in polar vs. nonpolar solvents?

Answer:

- Kinetic Stability Assays : Monitor degradation via HPLC at intervals (e.g., 24/48/72 hrs) in solvents like DMSO (polar) vs. toluene (nonpolar).

- pH-Dependent Studies : Use buffered solutions (pH 2–12) to identify hydrolysis thresholds. Evidence from chlorinated phenols suggests instability above pH 7 .

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition profiles under nitrogen to guide storage conditions .

Methodological Considerations for Contradictory Data

- Reaction Yield Variability : Replicate experiments using standardized conditions (e.g., substrate ratios, degassing methods) to isolate variables.

- Spectral Artifacts : Compare NMR/HPLC outputs with authentic standards to rule out impurities.

- Environmental Factors : Document humidity, temperature, and light exposure during synthesis/storage to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.